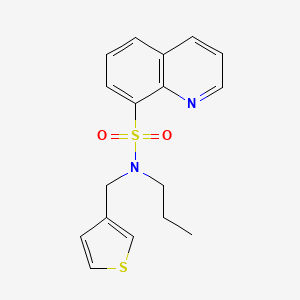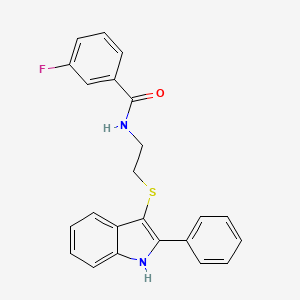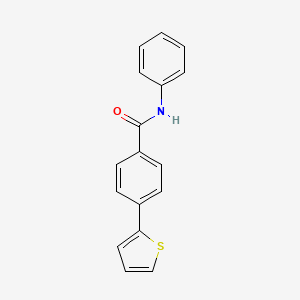
N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which include a hydrazino group, a nitro group, and a sulfonamide group attached to a benzene ring substituted with two methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide typically involves multiple steps:
Nitration: The initial step involves the nitration of 2,4-dimethylphenylamine to introduce the nitro group.
Sulfonation: The nitrated product is then subjected to sulfonation to attach the sulfonamide group.
Hydrazination: Finally, the sulfonated product undergoes hydrazination to introduce the hydrazino group.
Each of these steps requires specific reaction conditions, such as controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfonamide group suggests possible antibacterial activity, while the hydrazino group may contribute to anticancer properties.
Industry
Industrially, this compound is used in the synthesis of dyes and pigments due to its stable aromatic structure and functional groups that allow for easy modification.
作用機序
The mechanism by which N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro and sulfonamide groups are particularly important for these interactions, as they can form hydrogen bonds and other non-covalent interactions with target molecules.
類似化合物との比較
Similar Compounds
- N-(2,4-Dimethyl-phenyl)-4-amino-3-nitro-benzenesulfonamide
- N-(2,4-Dimethyl-phenyl)-4-hydroxy-3-nitro-benzenesulfonamide
- N-(2,4-Dimethyl-phenyl)-4-methyl-3-nitro-benzenesulfonamide
Uniqueness
Compared to these similar compounds, N-(2,4-Dimethyl-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where specific interactions with biological targets are required.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-hydrazinyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-9-3-5-12(10(2)7-9)17-23(21,22)11-4-6-13(16-15)14(8-11)18(19)20/h3-8,16-17H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNLZPSIGGXWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2652957.png)

![2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2652959.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2652963.png)

![methyl (1r,4r)-4-methyl-1-[1-(prop-2-enoyl)piperidine-4-amido]cyclohexane-1-carboxylate](/img/structure/B2652967.png)
![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2652969.png)
![N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2652971.png)

![2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2652974.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2652975.png)
![Ethyl 2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2652977.png)
